molecular formula C19H24FN3O3S B4458767 5-FLUORO-2-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4458767
M. Wt: 393.5 g/mol
InChI Key: ZVBOYKBWQGSZDR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a sulfonamide group, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-methoxybenzenesulfonyl chloride with 4-(4-methylpiperazin-1-yl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound.

Scientific Research Applications

5-Fluoro-2-methoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential therapeutic agent for various diseases.

    Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxy-5-nitroaniline: Shares similar structural features but differs in its functional groups.

    2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: Another related compound with a similar core structure but different substituents.

Uniqueness

5-Fluoro-2-methoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3S/c1-22-9-11-23(12-10-22)17-6-3-15(4-7-17)14-21-27(24,25)19-13-16(20)5-8-18(19)26-2/h3-8,13,21H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBOYKBWQGSZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-FLUORO-2-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-FLUORO-2-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-FLUORO-2-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-FLUORO-2-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-FLUORO-2-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-FLUORO-2-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

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